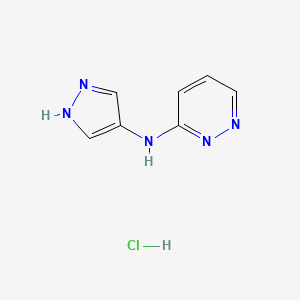
(E)-3-(1-methyl-1H-indol-3-yl)-1-(p-tolyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(1-methyl-1H-indol-3-yl)-1-(p-tolyl)prop-2-en-1-one, commonly known as MIPT, is a chemical compound that belongs to the class of tryptamines. It is a psychoactive substance that has been used for research purposes due to its unique properties. MIPT is a derivative of the tryptamine molecule, which is naturally occurring in plants, animals, and fungi. The purpose of
科学的研究の応用
Synthesis and Characterization
(E)-3-(1-methyl-1H-indol-3-yl)-1-(p-tolyl)prop-2-en-1-one, a compound related to chalcones, has been utilized in the synthesis of various derivatives with potential biological activities. For instance, Swarnkar et al. (2014) demonstrated its use in the microwave-assisted synthesis of pyrazole derivatives, revealing its utility in creating structurally diverse compounds (Swarnkar, Ameta, & Vyas, 2014).
Role in Anticancer Research
The compound has been identified as an important intermediate in the synthesis of biologically active compounds, notably osimertinib, an anti-cancer drug. Zou et al. (2018) highlighted its role in synthesizing derivatives that exhibit potential biological activities, especially in cancer treatment (Zou, Jiang, Jia, & Zhu, 2018).
Molecular Structure and Analysis
The molecular structure and photochemistry of related methylated indole derivatives have been studied extensively. Lewis and Yang (1996) investigated the molecular structure, electronic spectra, and photoisomerization of such compounds, providing insights into their photochemical behavior (Lewis & Yang, 1996).
Corrosion Inhibition
In the field of materials science, derivatives of this compound have been explored for their corrosion inhibition properties. Verma et al. (2016) studied 3-amino alkylated indoles, closely related to (E)-3-(1-methyl-1H-indol-3-yl)-1-(p-tolyl)prop-2-en-1-one, as corrosion inhibitors for mild steel in acidic environments (Verma, Quraishi, Ebenso, Obot, & Assyry, 2016).
特性
IUPAC Name |
(E)-3-(1-methylindol-3-yl)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-14-7-9-15(10-8-14)19(21)12-11-16-13-20(2)18-6-4-3-5-17(16)18/h3-13H,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFSZJFVVFIMAR-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2983772.png)
![1-methyl-2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2983774.png)
![ethyl 3-[(4-methoxybenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B2983778.png)
![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride](/img/structure/B2983780.png)
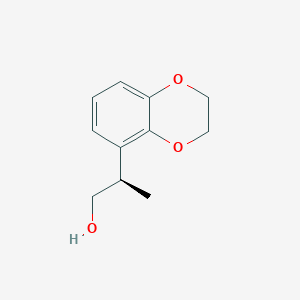
![2-{[Bis(4-fluorophenyl)methoxy]methyl}oxirane](/img/structure/B2983782.png)
![2-((4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2983784.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2983786.png)
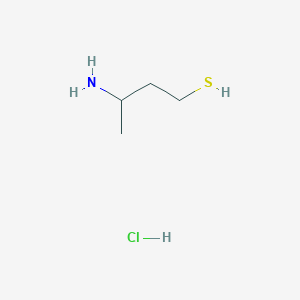
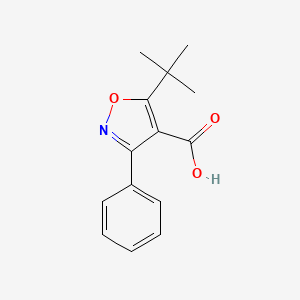
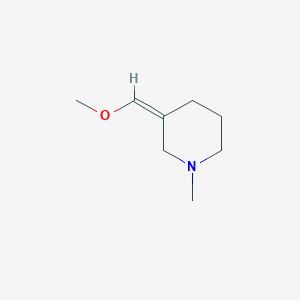
![2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethane-1-sulfonyl fluoride](/img/structure/B2983793.png)
